molecular formula C7H7ClN2O B3027254 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine CAS No. 1260665-77-7

5-Chloro-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine

Cat. No.: B3027254
CAS No.: 1260665-77-7
M. Wt: 170.59
InChI Key: RDQGIMGORJDQCL-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine is a heterocyclic compound with the molecular formula C7H7ClN2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropropionyl chloride with an appropriate amine, followed by cyclization in the presence of a base . The reaction conditions often include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Properties

IUPAC Name

5-chloro-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-7-6-5(1-2-10-7)9-3-4-11-6/h1-2,9H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQGIMGORJDQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857270
Record name 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260665-77-7
Record name 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine
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5-Chloro-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine
Reactant of Route 3
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5-Chloro-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine
Reactant of Route 5
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Reactant of Route 6
5-Chloro-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine

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